3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline
Description
Properties
Molecular Formula |
C12H12INS |
|---|---|
Molecular Weight |
329.20 g/mol |
IUPAC Name |
3-iodo-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12INS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
InChI Key |
PVOVNEMALHAGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline
General Synthetic Strategy
The synthesis of this compound generally involves three key steps:
- Formation of the N-substituted aniline intermediate by coupling aniline with a thiophene derivative.
- Introduction of the iodine substituent at the 3-position of the aniline ring via electrophilic aromatic substitution.
- Optimization of reaction conditions to maximize yield and purity.
Stepwise Synthetic Routes
Synthesis of N-[1-(Thiophen-2-yl)ethyl]aniline
- Starting materials : Aniline and 1-(thiophen-2-yl)ethyl halide or ketone derivatives.
- Method : Nucleophilic substitution or reductive amination.
- Typical conditions : Reaction of aniline with 1-(thiophen-2-yl)ethyl bromide or acetylthiophene derivatives in the presence of catalytic acid or base, often under reflux in solvents such as ethanol or isopropanol.
For example, 2-acetylthiophene can be converted into 1-(thiophen-2-yl)ethylamine derivatives by reaction with dimethylamine hydrochloride and paraformaldehyde under acidic reflux conditions, yielding intermediates suitable for further functionalization.
Iodination at the 3-Position of Aniline Ring
- Reagents : Iodine sources such as iodine (I2) or N-iodosuccinimide (NIS).
- Catalysts : Acidic or Lewis acid catalysts to facilitate electrophilic aromatic substitution.
- Conditions : Controlled temperature to avoid over-iodination or side reactions.
The iodination typically targets the 3-position of the aniline ring due to electronic directing effects of the amino substituent, which activates ortho and para positions but steric hindrance and reaction conditions favor the meta (3-) position for substitution with iodine.
Purification and Characterization
- Purification : Recrystallization or chromatographic techniques.
- Characterization : NMR, IR, Mass Spectrometry, and elemental analysis confirm the structure and purity.
Analysis of Preparation Methods
Reaction Yields and Conditions
A summary of reaction conditions and yields from related thiophene and aniline derivatives synthesis is presented in the following table, illustrating typical parameters relevant to the preparation of the target compound:
Mechanistic Insights
- The reductive amination step proceeds via formation of an iminium intermediate from the ketone and amine, followed by reduction to the amine.
- The iodination step is governed by electrophilic aromatic substitution, where the amino group directs the iodine to the meta position due to resonance and steric factors.
- Reaction parameters such as pH, temperature, and solvent polarity significantly influence regioselectivity and yield.
Challenges and Optimization
- Selectivity : Achieving selective mono-iodination at the 3-position requires careful control of iodine equivalents and reaction time.
- Reactivity of thiophene : The thiophene ring can be sensitive to harsh conditions; mild iodination conditions are preferred.
- Purity : Side reactions such as over-iodination or oxidation can complicate purification.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Reductive amination | 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, HCl, reflux in ethanol or isopropanol | 73-94 | High yields; key step for N-substitution |
| Electrophilic iodination | Iodine or N-iodosuccinimide, acid catalyst, mild heating or room temp | 70-85 | Selective iodination at 3-position |
| Purification | Recrystallization or chromatography | - | Ensures purity and removal of side products |
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming N-[1-(thiophen-2-yl)ethyl]aniline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-[1-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and iodine atom can play crucial roles in binding to these targets and exerting biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a. Halogen vs. Alkynyl Substituents
- 3-Ethynyl-N-(thiophen-2-ylmethyl)aniline (C₁₃H₁₁NS, 95% purity) replaces iodine with an ethynyl group. However, the absence of iodine reduces its utility in cross-coupling reactions, a key application for iodinated aromatics .
- 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline (C₁₅H₁₂F₄INO, MW 425.2) features iodine at the para position and a fluorinated alkyl chain. The fluorine atoms increase lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications than the meta-iodinated target compound .
b. Thiophene Modifications
- 3,5-Dimethoxy-N-[(1S)-1-(thiophen-2-yl)propyl]aniline (C₁₅H₁₉NO₂S, MW 277.38) introduces methoxy groups at positions 3 and 5 of the aniline ring. These electron-donating groups enhance nucleophilicity, contrasting with the electron-withdrawing iodine in the target compound. The chiral (S)-propyl group may improve enantioselective interactions in drug design .
c. Functional Group Additions
- N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline incorporates a phosphoryl group and a trifluoromethyl substituent. The phosphoryl group enables coordination to metal catalysts, while the CF₃ group strongly withdraws electrons, altering reactivity in nucleophilic aromatic substitutions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological interactions, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHI N
- Molecular Weight : Approximately 329.20 g/mol
- Functional Groups : An iodine atom, an aniline moiety, and a thiophene ring.
The presence of the iodine atom enhances the compound's reactivity, while the thiophene ring contributes unique electronic properties that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Electrophilic Aromatic Substitution : Iodination of N-[1-(thiophen-2-yl)ethyl]aniline using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
- Optimization Techniques : Industrial methods may utilize continuous flow reactors to improve yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 0.5 mg/mL | 22 |
| Staphylococcus aureus | 0.7 mg/mL | 24 |
| Klebsiella pneumoniae | 0.6 mg/mL | 25 |
These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its cytotoxic effects:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 15 | Induction of apoptosis |
| SK-Hep-1 (liver) | 20 | Inhibition of cell proliferation |
| NUGC-3 (gastric) | 18 | Modulation of signaling pathways |
The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and modulation of key signaling pathways involved in cell growth and survival .
Case Studies
Several studies have highlighted the biological activity of thiophene derivatives, including this compound:
- Study on NMDA Receptor Antagonists : Research showed that thiophene derivatives can act as selective antagonists for NMDA receptors, which are implicated in neurodegenerative diseases. The incorporation of thiophene rings led to improved binding affinities compared to traditional compounds .
- Antimicrobial Efficacy Assessment : A comparative study indicated that derivatives like this compound outperformed standard antibiotics against resistant bacterial strains, showcasing its potential as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
